2,4-Dibromophenol

Descripción general

Descripción

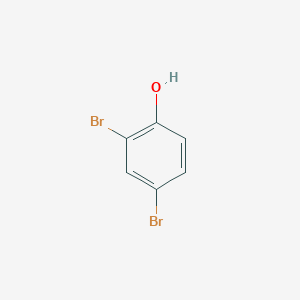

2,4-Dibromophenol: is an organic compound with the molecular formula C6H4Br2O . It is an isomer of dibromophenol and is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, and a hydroxyl group at position 1. At room temperature, this compound is a solid with needle-like crystals. It has a melting point of 38°C and a boiling point of 238.5°C . This compound is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenol typically involves the bromination of phenol. One common method involves adding phenol and a hydrobromic acid solvent into a four-necked flask, cooling the mixture to -15 to -10°C, and then slowly adding a mixture of bromine and hydrobromic acid. The temperature is then raised to 0°C, and the reaction is allowed to proceed for about an hour. After the reaction, the mixture is poured into icy water, and the resulting crude this compound is filtered, washed with icy water, and dried to obtain a white solid .

Industrial Production Methods: The industrial production of this compound follows similar principles but is scaled up for larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of hydrobromic acid and bromine as reagents is common, and the reaction is typically carried out in a controlled environment to minimize environmental impact and ensure safety .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.

Reduction Reactions: The bromine atoms can be reduced to form phenol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute the bromine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Reduction: Reducing agents such as zinc dust or sodium borohydride can be used to reduce the bromine atoms.

Major Products Formed:

Substitution: Products include various substituted phenols.

Oxidation: Products include quinones.

Reduction: Products include phenol and its derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Flame Retardant

2,4-Dibromophenol is widely used as a flame retardant in plastics and textiles. Its effectiveness in reducing flammability makes it a valuable additive in materials prone to ignition. Studies have shown that DBP can significantly enhance the fire resistance of polymers by inhibiting combustion processes .

1.2 Wood Preservative

DBP is also employed as a wood preservative , protecting timber from microbial degradation and insect infestation. Its antimicrobial properties contribute to the longevity of wood products in various environments .

Environmental Applications

2.1 Metabolism Studies in Plants

Recent research has focused on the metabolism of this compound in plants, highlighting its uptake and transformation within agricultural systems. A study utilized plant callus cultures to identify metabolites of DBP, revealing that it is rapidly metabolized into several compounds after exposure . This research is crucial for assessing the dietary risks associated with DBP contamination in crops.

2.2 Disinfection Byproducts

DBP has been identified as a significant disinfection byproduct (DBP) in chlorinated drinking water. Its presence raises concerns regarding potential health impacts, including carcinogenic effects and reproductive issues linked to long-term exposure . Understanding the formation and regulation of DBPs like this compound is essential for developing safer water treatment protocols.

Health Research Applications

3.1 Toxicological Studies

Toxicological assessments have indicated that this compound can induce various health effects when humans are exposed to it through contaminated water or food sources. Research has demonstrated its potential to cause skin irritation and other adverse effects upon repeated exposure .

3.2 Endocrine Disruption

As an endocrine disruptor, DBP has been studied for its interference with hormonal functions in both humans and wildlife. This underscores the importance of monitoring its levels in environmental matrices and consumer products .

Table 1: Summary of Applications of this compound

Case Studies

Case Study 1: Metabolism of this compound in Carrot Callus Cultures

- Objective: To investigate the metabolic pathways of DBP in plant tissues.

- Methodology: Carrot callus was exposed to 100 µg/L of DBP for 120 hours.

- Findings: Eight metabolites were identified using high-resolution mass spectrometry, demonstrating rapid metabolism within plant tissues .

Case Study 2: Health Impact Assessment of Disinfection Byproducts

- Objective: To evaluate the health risks associated with DBPs in drinking water.

- Methodology: A comprehensive review of existing literature on DBPs, focusing on their formation during chlorination.

- Findings: Long-term exposure to DBPs like this compound is associated with increased cancer risk and reproductive issues .

Mecanismo De Acción

The mechanism of action of 2,4-dibromophenol involves its interaction with biological molecules. The bromine atoms and hydroxyl group allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. In marine sediments, this compound inhibits microbial activity by disrupting cellular processes and enzyme functions . The exact molecular targets and pathways involved are still under investigation, but it is known to affect hemoglobin oxidation and induce hemolysis in human erythrocytes .

Comparación Con Compuestos Similares

2,4,6-Tribromophenol: Contains three bromine atoms and is used as a flame retardant.

2-Bromophenol: Contains one bromine atom and is used in organic synthesis.

4-Bromophenol: Contains one bromine atom and is used in the production of pharmaceuticals and agrochemicals.

Uniqueness: 2,4-Dibromophenol is unique due to its specific substitution pattern, which gives it distinct chemical and physical properties. Its dual bromine substitution makes it more reactive in certain chemical reactions compared to mono-brominated phenols. Additionally, its use in both scientific research and industrial applications highlights its versatility and importance .

Actividad Biológica

2,4-Dibromophenol (DBP) is a brominated aromatic compound that has garnered attention due to its diverse biological activities and potential environmental implications. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological properties, and effects on various organisms.

- Chemical Formula : C₆H₄Br₂O

- Molecular Weight : 235.91 g/mol

- CAS Number : 615-58-7

Metabolism in Plants

Recent studies have highlighted the metabolism of this compound in plant systems. A significant investigation involved exposing Daucus carota (carrot) callus tissues to 100 µg/L of DBP for 120 hours. The results indicated:

- Metabolites Identified : Eight distinct metabolites were detected, demonstrating the rapid metabolism of DBP within plant tissues. The metabolites included various conjugates with glucose and amino acids, which were analyzed using high-resolution mass spectrometry .

| Metabolite ID | Description |

|---|---|

| M562 | Glucose conjugate |

| M545 | Glucose conjugate |

| M661 | Glucose conjugate |

| M413 | Dibutyl phthalate conjugate |

| M339 | Amino acid conjugate |

| M380 | Amino acid conjugate |

| M424 | Amino acid conjugate |

| M187 | Unknown metabolite |

This study underscores the potential for using plant-based systems to evaluate the uptake and metabolism of xenobiotics like DBP.

Toxicological Properties

The toxicological profile of this compound has been assessed through various studies:

- Acute Toxicity : In laboratory animals such as rats and mice, DBP exhibited rapid absorption and distribution. The highest concentrations were found in the kidney, liver, and brain, with a significant rate of urinary and fecal excretion .

- Chronic Toxicity : Long-term exposure studies indicated that the kidney is a primary target organ for toxicity. Histopathological changes were observed at doses above 15 mg/kg body weight per day, including degeneration of renal tubules and increased organ weights .

- Carcinogenic Potential : Evidence from chronic exposure studies suggests that DBP does not pose a significant carcinogenic risk to humans. No treatment-related tumors were observed in controlled studies .

Biological Activity in Microorganisms

Research has also explored the inhibitory effects of this compound on various microorganisms:

- Enzyme Inhibition : A study reported that bromophenols derived from red algae exhibited alpha-glucosidase inhibitory activity. The IC₅₀ values for DBP against certain enzymes were notably low (0.098 µM against Saccharomyces cerevisiae), indicating potent biological activity .

Environmental Impact

This compound is often found in environmental matrices due to its use in industrial applications, particularly as a flame retardant. Its persistence raises concerns about bioaccumulation and toxicity to aquatic organisms:

- Bioaccumulation Potential : Studies suggest that DBP can accumulate in aquatic organisms, leading to potential toxic effects at higher trophic levels .

Case Studies

- Case Study on Aquatic Toxicity : Research examining the effects of DBP on fish species indicated behavioral changes and physiological stress responses at environmentally relevant concentrations.

- Human Health Assessments : Epidemiological studies have shown mixed results regarding the association between exposure to brominated compounds like DBP and health outcomes such as soft tissue sarcomas. However, no definitive causal relationship has been established .

Propiedades

IUPAC Name |

2,4-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXWFCTVSHEODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052290 | |

| Record name | 2,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.5 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F 113 °C Method: closed cup | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzene, Very soluble in carbon disulfide, In water, 1.9X10+3 mg/L, 1.9 mg/mL at 15 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

2.0700 g/cu cm at 20 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from petroleum ether | |

CAS No. |

615-58-7 | |

| Record name | 2,4-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA75T5C9TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 °C, 40 °C | |

| Record name | 2,4-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-Dibromophenol impact marine organisms?

A1: this compound (2,4-DBP) and 2,4,6-tribromophenol (2,4,6-TBP) are released by brown algae like Eisenia bicyclis and Ecklonia kurome and have been shown to negatively affect various marine organisms. [, , ] Specifically, they exhibit strong inhibitory effects on the larval survival and metamorphosis of sea urchins (Strongylocentrotus intermedius, Strongylocentrotus nudus) and abalone (Haliotis discus hannai). [, , ] This suggests a potential role for these bromophenols in the chemical defense mechanism of these algae, hindering sea urchin and abalone recruitment within kelp forests. [, , ] Further research suggests 2,4-DBP is more toxic than 2,4,6-TBP to sea urchin larvae. []

Q2: Does this compound affect human health?

A2: While not directly addressed in these studies, 2,4-DBP has been shown to interact with human hemoglobin (Hb), causing structural changes and interfering with its function. [] This interaction suggests potential implications for human health, although further research is needed to understand the specific consequences. []

Q3: How is this compound metabolized in plants?

A3: Research indicates that plants can metabolize 2,4-DBP into various products. [] One study using carrot cell cultures showed the formation of saccharide conjugates, amino acid conjugates, and a phase I metabolite. [] Specifically, this compound glucopyranoside was a major metabolite, accounting for 9.3% of the initial 2,4-DBP after incubation. [] This study highlights the potential for 2,4-DBP accumulation in plants, raising concerns about human exposure through consumption. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H4Br2O, and its molecular weight is 251.90 g/mol.

Q5: Can this compound be incorporated into dental materials?

A5: Research has investigated the use of monomers containing 2,4-DBP to develop radiopaque dental filling composite resins. [] The synthesized monomer, 4PN-(Br2Ph)2-(EMA)6, showed promising properties, including radiopacity, compressive strength, and water sorption, making it potentially suitable for such applications. []

Q6: How is this compound involved in redox reactions?

A6: Studies show that biochar-coated zero-valent iron can enhance the removal of 2,4-DBP from contaminated water. [] This process involves both sorption onto the biochar and subsequent reductive transformation by the iron. [] The biochar acts as an electron transfer mediator, facilitating the reduction process. []

Q7: Can the toxicity of this compound and its analogues be predicted?

A7: Research has utilized quantitative structure-activity relationship (QSAR) models to predict the developmental toxicity of 2,4-DBP and other halogenated disinfection byproducts (DBPs). [] These models consider physical-chemical properties like log P and pKa, and electronic descriptors like HOMO and LUMO energies, to estimate transport, uptake, and biointeraction of these compounds. [] Such models provide valuable tools for assessing the potential risks of DBPs.

Q8: How do substituents on the phenol ring affect its activity?

A8: Studies have investigated the impact of ring substituents on the activity of phenols, including 2,4-DBP, as uncouplers and inhibitors of mitochondrial respiration. [] These studies highlight the importance of the electronic and hydrophobic properties of the phenol in determining its biological activity. []

Q9: What is known about the toxicity of this compound?

A9: Several studies highlight the toxicity of 2,4-DBP to marine organisms, particularly in the larval stages of sea urchins and abalone. [, , , ] While information on human toxicity is limited within these studies, one study showed interaction with human hemoglobin. []

Q10: How can this compound be analyzed in environmental samples?

A10: Several analytical techniques have been employed to detect and quantify 2,4-DBP in various matrices:

Q11: Are there any alternatives to this compound?

A11: While these studies do not explicitly discuss alternatives to 2,4-DBP, the development of radiopaque dental materials utilizing different brominated monomers showcases ongoing research into potential substitutes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.